(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
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Overview
Description
(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one, also known as Hirsutellone B, is a natural product that has been isolated from the fungus Hirsutella sp. It has been found to have various biological activities and has been the subject of scientific research in recent years.
Mechanism of Action
The exact mechanism of action of (6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one B is not yet fully understood, but studies have shown that it may work by inhibiting certain enzymes and signaling pathways in the body. It has been found to have potent antitumor effects by inducing apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects
(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one B has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using (6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one B in lab experiments include its potent biological activity and its natural origin, which may make it a safer alternative to synthetic compounds. However, the limitations of using this compound include its limited availability and the lack of synthetic methods for its production.
Future Directions
There are several future directions for the research on (6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one B. One potential direction is to investigate its potential use in the treatment of fungal infections, as it has been found to have potent antifungal effects. Another potential direction is to explore its use in combination with other antitumor agents for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of (6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one B has been achieved through the isolation and purification of the compound from the fungus Hirsutella sp. No synthetic methods have been reported for the production of this compound.
Scientific Research Applications
(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one B has been found to have various biological activities, including antitumor, antifungal, and anti-inflammatory effects. It has been the subject of scientific research in recent years, and studies have shown promising results for its potential use in the treatment of various diseases.
properties
CAS RN |
19888-11-0 |
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Product Name |
(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
Molecular Formula |
C12H14N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-4-5-13-11(3)15(17)18-14(13)8-10(2)7-12(16)6-9/h6,8,12-14,16H,3-5,7H2,1-2H3/b9-6-,10-8+ |
InChI Key |
GDAPCCXIJOBGFV-NULKZJHKSA-N |
Isomeric SMILES |
C/C/1=C/C(C/C(=C/C2C(CC1)C(=C)C(=O)O2)/C)O |
SMILES |
CC1=CC(CC(=CC2C(CC1)C(=C)C(=O)O2)C)O |
Canonical SMILES |
CC1=CC(CC(=CC2C(CC1)C(=C)C(=O)O2)C)O |
Origin of Product |
United States |
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